molecular formula C12H20BNO3 B6330413 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carbaldehyde;  95% CAS No. 1893406-41-1

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carbaldehyde; 95%

Cat. No. B6330413
CAS RN: 1893406-41-1
M. Wt: 237.11 g/mol
InChI Key: DKIDRPUPPIZLGM-UHFFFAOYSA-N
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Description

Compounds with the tetramethyl-1,3,2-dioxaborolan-2-yl group are often used in organic synthesis, particularly in Suzuki coupling reactions . They are known for their stability and reactivity, making them valuable intermediates in the synthesis of complex organic molecules .


Synthesis Analysis

The synthesis of similar compounds often involves nucleophilic substitution reactions . For example, a compound with both a pyrazole heterocycle and a borate functional group was obtained through a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like FTIR, NMR, MS, and single crystal X-ray diffraction . Density Functional Theory (DFT) is often used to calculate the molecular structure and compare it with X-ray values .


Chemical Reactions Analysis

As mentioned earlier, compounds with the tetramethyl-1,3,2-dioxaborolan-2-yl group are often used in Suzuki coupling reactions . They can participate in carbon-carbon coupling and carbon heterocoupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary. For example, one compound was described as a colorless to yellow liquid or semi-solid or solid .

Scientific Research Applications

Organic Synthesis and Drug Intermediates

Organoboron compounds, including aryl borates, play a pivotal role in organic synthesis. Due to their high stability, low toxicity, and reactivity, they serve as essential intermediates. Specifically, boronic acid compounds are used for diol protection, asymmetric amino acid synthesis, Diels–Alder reactions, and Suzuki coupling reactions. In drug research, boric acid derivatives act as enzyme inhibitors or specific ligand drugs. Additionally, they find application in anticancer drug development .

Drug Delivery Systems

Boronic ester bonds, prevalent in compounds like ours, are crucial for constructing stimulus-responsive drug carriers. These carriers respond to changes in the microenvironment (e.g., pH, glucose levels, ATP concentration). Various drug carriers, such as drug–polymer conjugates, polymer micelles, and mesoporous silica, utilize borate linkages. These systems allow controlled drug release, making them promising candidates for targeted therapies .

Mechanism of Action

The exact mechanism of action would depend on the specific reactions the compound is involved in. For example, in Suzuki coupling reactions, the boron atom in the tetramethyl-1,3,2-dioxaborolan-2-yl group would typically undergo transmetallation with a palladium catalyst .

Safety and Hazards

Safety information for similar compounds indicates that they may cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . Proper protective measures should be taken when handling these compounds .

Future Directions

The future directions for research into these types of compounds could involve exploring their potential applications in various fields, such as medicine, organic synthesis, and fine chemicals . They could also be used in the development of new synthetic methodologies .

properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BNO3/c1-11(2)12(3,4)17-13(16-11)10-5-7-14(9-15)8-6-10/h5,9H,6-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKIDRPUPPIZLGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carbaldehyde

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